Propylamine hydrochloride
Overview
Description
Propylamine hydrochloride, also known as 1-aminopropane hydrochloride, is a primary amine with the chemical formula CH₃CH₂CH₂NH₂·HCl. It is a colorless, volatile liquid with a strong, ammonia-like odor. This compound is highly soluble in water and most organic solvents due to the polar nature of the amine group. This compound is widely used in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Propylamine hydrochloride is a chemical compound that is commonly found in various pharmaceutical and industrial applications . .
Mode of Action
It’s known that amines, such as propylamine, can engage in hydrogen bonding with water , which could influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that propylamine is involved in the synthesis of various compounds and can participate in numerous chemical reactions .
Pharmacokinetics
It’s known that amines of low molar mass, like propylamine, are quite soluble in water . This solubility could potentially influence the bioavailability of this compound.
Result of Action
It’s known that the combustion of propylamine with fuels leads to the formation of nitrogenized pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the combustion of propylamine with fuels in the presence of carbonyl oxide contributes to the secondary organic aerosol formation, thus contributing to climate change .
Biochemical Analysis
Biochemical Properties
Propylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amines and other nitrogen-containing compounds. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are involved in the metabolism of amines. These interactions are crucial for the regulation of neurotransmitter levels and other physiological processes. This compound can also form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This compound can also affect gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling, gene expression, and metabolism being reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on neurotransmitter levels and other physiological processes. At high doses, this compound can be toxic and cause adverse effects such as neurotoxicity and organ damage. Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of amines and the synthesis of nitrogen-containing compounds. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which play key roles in the breakdown and regulation of amines. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, with specific transporters and binding proteins playing crucial roles in its distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylamine hydrochloride can be synthesized through the alkylation of ammonia with 1-propanol in the presence of a solid catalyst under high pressure and temperature . Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Propylamine can be oxidized to form propionaldehyde and subsequently propionic acid.
Reduction: It can be reduced to form propane.
Substitution: Propylamine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides and acid chlorides are commonly used reagents.
Major Products:
Oxidation: Propionaldehyde and propionic acid.
Reduction: Propane.
Substitution: Various alkylated and acylated derivatives of propylamine.
Scientific Research Applications
Propylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and rubber chemicals.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the synthesis of drugs such as local anesthetics and antihistamines.
Comparison with Similar Compounds
Ethylamine: Similar in structure but with one less carbon atom.
Isopropylamine: An isomer of propylamine with a different arrangement of carbon atoms.
Butylamine: Contains one additional carbon atom compared to propylamine.
Uniqueness: Propylamine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride group, which enhances its solubility and reactivity. Its intermediate chain length allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060301 | |
Record name | Propylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-53-6 | |
Record name | Propylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYLAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)-propylamine hydrochloride (mTFN-1) interact with hypoxic cells in tumors?
A1: mTFN-1, a fluorinated 2-nitroimidazole, undergoes a one-electron reduction specifically within hypoxic cells. This reduction, catalyzed by cellular reductases, generates reactive intermediates. These intermediates then form covalent bonds with various cellular components. [] This binding within hypoxic regions allows for the detection and measurement of tumor hypoxia using techniques like 19F-magnetic resonance spectroscopy (19F-MRS). []
Q2: How does the structure of 5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)-propylamino]-2-trifluoromethylpyrimidine hydrochloride (CF3PM) contribute to its use in measuring tumor hypoxia?
A2: CF3PM's multiple fluorine substitutions make it detectable by 19F-MRS even at low concentrations. [] Like mTFN-1, it also undergoes hypoxia-dependent reduction and binds to cellular components in hypoxic regions, enabling its use as a non-invasive probe for tumor hypoxia. []
Q3: Does fluoxetine hydrochloride (3-p-trifluoromethylphenoxy-3-phenyl-N-methyl-propylamine hydrochloride) exhibit selectivity in inhibiting neurotransmitter reuptake?
A3: Yes, fluoxetine hydrochloride demonstrates a significantly stronger inhibition of serotonin reuptake compared to its effect on noradrenaline reuptake in rat brain models. [] This selectivity makes it a valuable tool in studying the role of serotonin in various physiological processes.
Q4: How does pretreatment with fluoxetine hydrochloride influence the effects of certain analgesics?
A4: Pretreatment with fluoxetine hydrochloride has been observed to enhance the antinociceptive effects of morphine, methadone, and pethidine in rats. [] This suggests a potential role of serotonin reuptake inhibition in modulating opioid-mediated pain relief.
Q5: What is the significance of the metabolic pathway of lofepramine hydrochloride?
A5: Lofepramine hydrochloride undergoes extensive N-dealkylation in rats, resulting in the formation of desmethylimipramine as a major metabolite. [] This metabolite, found in high concentrations in various tissues including the brain and lungs, undergoes further metabolism and subsequent biliary excretion. []
Q6: The compound N-(2-(2-methoxyphenoxy) ethyl)-3-(2, 5-dimethoxyphenoxy) propylamine hydrochloride exhibits hypotensive action. What research has been conducted to understand its mechanism of action?
A6: While the provided abstracts do not elaborate on the specific mechanisms of action for this compound, research suggests its potential role in influencing vascular tone and blood pressure regulation. [, ] Further investigations are necessary to elucidate the specific pathways involved.
Q7: What is the pharmacological significance of the 3-benzyl-1,2-benzisothiazole compounds?
A7: These compounds, structurally similar to benzylisoquinolines, have demonstrated spasmolytic activity. Specifically, N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) this compound exhibits both antimuscarinic and direct muscle-relaxant properties. []
Q8: A study investigated the photochemical behavior of protriptyline hydrochloride (N‐methyl‐5H‐dibenzo[a,d]cycloheptene‐5‐propylamine). What were the key findings?
A8: Protriptyline hydrochloride, a known skin photosensitizer, exhibits variable fluorescence and photochemical behavior depending on the solvent. [] Photolysis in acidic aqueous solutions produces several photoproducts, some of which demonstrate red blood cell lysis activity. [] Notably, a cyclobutyl photodimer of protriptyline hydrochloride has been identified as one of the photoproducts. []
Q9: What insights did Nuclear Magnetic Resonance (NMR) spectroscopy provide regarding the interaction of PFPACl and TFPACl with perovskite precursor components?
A9: NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), revealed the formation of supramolecular complexes between PFPACl/ TFPACl and formamidinium iodide (FAI), a key component of perovskite precursors. [] This finding highlights the importance of pre-organization of perovskite components in solution for optimizing film formation and device performance. []
Q10: Can the apparent molar heat capacities of this compound in aqueous solutions be predicted?
A10: Yes, by using functional group contributions derived from experimental data at various temperatures and pressures, the apparent molar heat capacities of this compound and similar compounds can be estimated with reasonable accuracy. []
Q11: What is the role of (2R)-N-[3-(1, 3-benzodioxol-5-alkoxyl)propyl]-1, 4-benzodioxan-2-methanamide in the synthesis of osemozotan hydrochloride?
A11: This compound serves as a crucial intermediate in the synthesis of osemozotan hydrochloride. [] Starting from 1,4-benzodioxan-2-carboxylic acid, a series of reactions including resolution, acylation (or direct use), condensation, reduction, and salifying leads to the formation of osemozotan hydrochloride with high optical purity. []
Q12: What is the significance of using a derivatization method in the synthesis of Iptakalim hydrochloride (N-(1-methylethyl)-1,1,2-trimethyl-propylamine hydrochloride) isotopomers?
A12: The derivatization method facilitates the incorporation of deuterium and tritium labels into Iptakalim hydrochloride, creating isotopomers valuable for pharmacokinetic and pharmacological mechanism studies. []
Q13: How is the crystallization of (S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)this compound (duloxetine) controlled to obtain the desired crystal form?
A13: Duloxetine is crystallized by preparing a suspension in a mixture of aprotic and protic solvents. The crystallization process involves controlled stirring at elevated temperatures while simultaneously reducing the volume proportion of the protic solvent. [, , ] This method facilitates the formation of the desired crystal form.
Q14: What spectroscopic techniques are useful for characterizing Z- and E-Doxepin hydrochloride (Z- and E-N,N,-dimethyl-dibenz[b,e]oxepin-delta-11(6H))?
A14: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, particularly in conjunction with techniques like 2D NMR, selective INEPT, and inversion-recovery experiments, is instrumental in assigning chemical shifts and understanding the conformational preferences of Z- and E-Doxepin hydrochloride. [] This information is crucial for distinguishing between the two isomers and studying their individual properties.
Q15: What spectroscopic techniques can differentiate between the E- and Z-isomers of dothiepin hydrochloride (N,N-dimethyldibenzo[b,e]thiepin-delta-11(6H)′, gamma-propylamine hydrochloride)?
A15: Carbon-13 NMR spectroscopy, specifically utilizing techniques like homo- and heteronuclear shift-correlated 2D NMR, selective INEPT, selective and off-resonance decoupling, and inversion-recovery (T1) experiments, allows for distinguishing between the E- and Z-isomers of dothiepin hydrochloride. [] These techniques enable the assignment of chemical shifts for individual carbon atoms, revealing structural differences between the isomers.
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